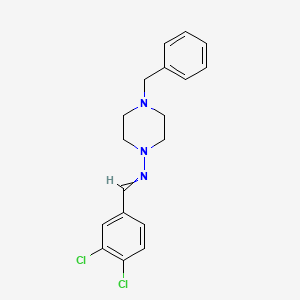![molecular formula C19H28N6O2 B5664348 4-[(4-methyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5664348.png)
4-[(4-methyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of heterocyclic compounds that have attracted attention due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. These compounds typically exhibit a range of biological activities, making them of interest for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related triazolines and morpholines involves reactions such as pyrolysis of 4-aryl-5-amino-v-triazolines, which generally yield amidines and/or benzanilides. An unusual reaction observed during the pyrolysis of 4-aryl-5-morpholino-v-triazolines is the production of morpholinopyrroles, suggesting a unique pathway involving the influence of solvent dipole moment in pyrrole formation (Pocar, Trimarco, & Bombieri, 1998).
Molecular Structure Analysis
The crystal structures of similar compounds have been determined, providing insights into their molecular configurations. For example, the structure of 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one was elucidated using techniques like NMR, FT-IR, and HRMS, revealing details about its stereochemistry and conformation (Islas-Jácome et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include cycloadditions, rearrangements, and transformations influenced by the nature of substituents and reaction conditions. For instance, reactions of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines like pyrrolidine and morpholine typically yield 3-amino-substituted derivatives, demonstrating the reactivity and functional group transformations typical for these heterocycles (Kalogirou & Koutentis, 2014).
properties
IUPAC Name |
[4-[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O2/c1-22-7-3-4-16(22)19(26)25-8-5-15(6-9-25)18-21-20-17(23(18)2)14-24-10-12-27-13-11-24/h3-4,7,15H,5-6,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJHBOVVGZFJEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(4aS,8aS)-2-[(2-isopropyl-5-pyrimidinyl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5664271.png)


![N-[3-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5664283.png)
![4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-oxazepane](/img/structure/B5664284.png)

![1,1',3',5'-tetramethyl-5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664315.png)

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B5664320.png)
![5-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5664326.png)
![1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5664333.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5664343.png)
![N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5664355.png)
![(3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5664372.png)